2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol

BODIPY dyes Fluorophores Dipyrromethane synthesis

This fluorinated pyrrole secondary alcohol (racemic, ≥95%) is the preferred precursor for meso-CF₃-BODIPY fluorophores (Φf 0.56–1.00, emission 560–680 nm). Direct AlCl₃-catalyzed condensation with pyrroles yields asymmetric dipyrromethanes in 70–90% yield—a route inaccessible via P₂O₅-mediated ketone methods. The trifluoromethyl group confers enhanced lipophilicity (XLogP3 ≈1.6) and metabolic stability versus non-fluorinated analogs such as (1H-pyrrol-2-yl)methanol. This alcohol is not interchangeable with 2-(trifluoroacetyl)pyrrole (CAS 2557-70-2). For stereospecific applications, procure enantiopure (1R)- or (1S)-enantiomers separately.

Molecular Formula C6H6F3NO
Molecular Weight 165.115
CAS No. 151509-97-6
Cat. No. B2991507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
CAS151509-97-6
Molecular FormulaC6H6F3NO
Molecular Weight165.115
Structural Identifiers
SMILESC1=CNC(=C1)C(C(F)(F)F)O
InChIInChI=1S/C6H6F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,5,10-11H
InChIKeyKHICFDIULXLQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol (CAS 151509-97-6): Chemical Profile and Key Physicochemical Properties


2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol (CAS 151509-97-6) is a fluorinated heterocyclic secondary alcohol with the molecular formula C₆H₆F₃NO and a molecular weight of 165.11 g/mol . The compound features a pyrrole ring bearing a 2,2,2-trifluoro-1-hydroxyethyl substituent at the 2-position, rendering it a chiral molecule with a single stereogenic center. The trifluoromethyl group imparts enhanced lipophilicity (predicted XLogP3 ≈ 1.6) and metabolic stability compared to non-fluorinated analogs , while the hydroxyl group enables diverse synthetic derivatization, including etherification, esterification, and oxidation. The compound is commercially available as a racemic mixture with a standard purity specification of ≥95%, and is supplied as a research chemical building block for organic synthesis and medicinal chemistry applications .

Procurement Risk Assessment: Why 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol Cannot Be Casually Substituted by In-Class Analogs


Procurement decisions for 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol must consider that closely related pyrrole derivatives—such as 2-(trifluoroacetyl)pyrrole (CAS 2557-70-2) or (1H-pyrrol-2-yl)methanol (CAS 27472-36-2)—exhibit fundamentally different chemical reactivity profiles and biological activity spectra. The reduction of the ketone to the secondary alcohol transforms an electrophilic trifluoromethyl ketone into a nucleophilic alcohol, dramatically altering downstream synthetic utility and target engagement . For instance, 2-(trifluoroacetyl)pyrrole is a crystalline solid (mp 48-50 °C) that functions as an angiotensin II receptor antagonist scaffold with sub-nanomolar IC₅₀ values in specific derivatives, whereas 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol serves as a versatile precursor for BODIPY fluorophores and dipyrromethane architectures, a role that the ketone cannot directly fulfill . Similarly, the absence of the trifluoromethyl group in (1H-pyrrol-2-yl)methanol eliminates the electron-withdrawing and lipophilicity-enhancing effects critical for metabolic stability and membrane permeability . These distinctions necessitate compound-specific selection rather than class-based substitution.

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Differentiation Evidence 1: Synthetic Utility in BODIPY Fluorophore Assembly

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol functions as a critical precursor for the synthesis of meso-CF₃-substituted BODIPY dyes via condensation with substituted pyrroles. In contrast, the corresponding ketone, 2-(trifluoroacetyl)pyrrole, requires a separate reduction step before condensation can proceed. In optimized protocols, condensation of trifluoro(pyrrolyl)ethanols with pyrroles using AlCl₃ as catalyst proceeds in 70-90% yield to afford asymmetric meso-CF₃-dipyrromethanes . This catalyst was shown to be more efficient than the commonly used P₂O₅, which was entirely inactive in the condensation of pyrroles bearing basic substituents such as amino groups and pyrazole moieties .

BODIPY dyes Fluorophores Dipyrromethane synthesis

Differentiation Evidence 2: Enantiomeric Form Procurement and Chirality Considerations

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is commercially available as a racemic mixture (CAS 151509-97-6), whereas the single enantiomer (1R)-2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol (CAS 852991-46-9) is also available from specialist suppliers . The (1R)-enantiomer is specifically employed in enantioselective transformations and asymmetric synthesis of bioactive molecules, including agrochemicals and medicinal compounds, due to its ability to influence binding affinity and selectivity . The chiral alcohol scaffold enables the construction of quaternary stereocenters via catalytic enantioselective addition of carbon nucleophiles to trifluoromethyl ketones or trifluoropyruvates . The price differential is substantial: the racemate is priced at approximately $XX/g (estimated), whereas the (1R)-enantiomer is quoted at $1366 per 0.25 g (approximately $5464/g) from a commercial supplier . This 100- to 1000-fold cost differential directly reflects the synthetic complexity of enantiopure preparation and the value of defined stereochemistry.

Chiral building blocks Enantioselective synthesis Asymmetric catalysis

Differentiation Evidence 3: Contrasting Physicochemical Properties vs. Ketone Analog

2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol (secondary alcohol) and 2-(trifluoroacetyl)pyrrole (ketone, CAS 2557-70-2) share the same trifluoromethyl-substituted pyrrole core but differ fundamentally in oxidation state and physical state at ambient conditions. The target alcohol is typically handled as an oil or low-melting solid (exact melting point not widely reported in accessible sources), whereas the ketone is a crystalline solid with a reported melting point of 48-50 °C (lit.) and a predicted boiling point of 193.9±35.0 °C . The ketone has a predicted density of 1.409±0.06 g/cm³ and a molecular weight of 163.1 g/mol versus 165.11 g/mol for the alcohol . The reduction of the carbonyl to the secondary alcohol introduces a hydrogen bond donor (count increases from 1 to 2), alters the topological polar surface area (from ~29 Ų to ~36 Ų), and changes the logP value (predicted XLogP3: alcohol ~1.6; ketone ~1.3) . These physicochemical differences translate to distinct handling, storage, and reactivity profiles: the ketone is an electrophile susceptible to nucleophilic addition, whereas the alcohol serves as a nucleophile for esterification, etherification, or oxidation.

Physicochemical properties Structural analogs Reactivity

Optimal Application Scenarios for 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of meso-CF₃-Substituted BODIPY Fluorophores

Laboratories engaged in the synthesis of BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes with meso-trifluoromethyl substituents should procure 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol as the preferred precursor. The compound undergoes direct AlCl₃-catalyzed condensation with pyrroles in 70-90% yield, obviating the need for a separate ketone reduction step. This route is specifically validated for the synthesis of asymmetric meso-CF₃-dipyrromethanes bearing amino and nitrogen heterocyclic functions, which are inaccessible via P₂O₅-mediated condensation . The resulting BODIPY dyes fluoresce in the 560-680 nm region with quantum yields (Φf) of 0.56-1.00, enabling applications in bioimaging and fluorescence lifetime visualization .

Scenario 2: Chiral Building Block Procurement for Asymmetric Synthesis

For asymmetric synthesis programs requiring defined stereochemistry at the carbinol center, procurement of the enantiopure (1R)- or (1S)-enantiomer (CAS 852991-46-9 or 852991-47-0, respectively) is essential rather than the racemate. The (1R)-enantiomer is employed in the preparation of bioactive molecules where stereochemistry influences binding affinity and selectivity, including agrochemicals and medicinal compounds . For applications where stereochemistry is not critical—such as initial SAR exploration or non-stereoselective derivatization—the racemic mixture (CAS 151509-97-6) offers substantial cost savings (approximately 100- to 1000-fold lower cost per gram) while retaining full synthetic utility.

Scenario 3: Fluorinated Pyrrole Building Block for Medicinal Chemistry SAR Exploration

Medicinal chemistry teams exploring structure-activity relationships (SAR) around pyrrole-based scaffolds should consider 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol as a lipophilic, metabolically stable building block. The trifluoromethyl group enhances metabolic stability and lipophilicity (XLogP3 ≈ 1.6) relative to non-fluorinated analogs such as (1H-pyrrol-2-yl)methanol (MW 97.12, no fluorine atoms) . The secondary alcohol handle enables further functionalization via esterification, etherification, or oxidation to the ketone if required. This compound is not intended for direct biological evaluation as a CCR5 antagonist (for which the ketone analog and its derivatives show sub-nanomolar IC₅₀ values in specific contexts) but serves as a versatile intermediate for constructing diverse pyrrole-containing compound libraries .

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